(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate
Overview
Description
“(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate” is a compound that contains an acetamido group (NHCOCH3), a methyl ester group (COOCH3), and a chlorophenyl group (C6H4Cl). The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, referring to its specific stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamido and ester groups suggests that it would have regions of polarity, which could affect its interactions with other molecules .Chemical Reactions Analysis
The compound contains several functional groups (acetamido, ester, and chlorophenyl) that could potentially undergo various chemical reactions. For example, the ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the polarity of its functional groups could affect its solubility in different solvents. The presence of the chlorophenyl group could potentially increase its stability .Safety And Hazards
As with any chemical, handling “(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate” would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring adequate ventilation . The specific hazards would depend on various factors including its reactivity, toxicity, and the conditions under which it is used .
properties
IUPAC Name |
methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURHSPHDCNCD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464456 | |
Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate | |
CAS RN |
434957-75-2 | |
Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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